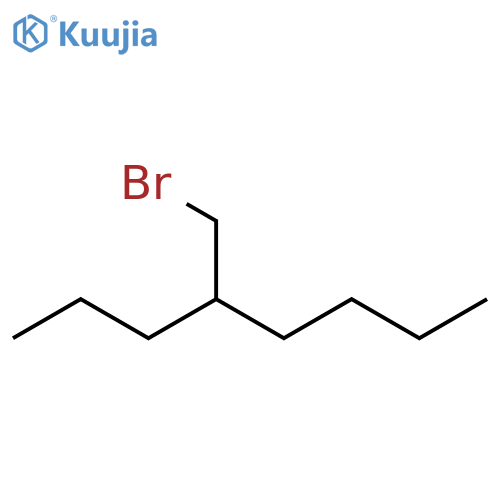Cas no 98956-16-2 (Octane, 4-(bromomethyl)-)
オクタン、4-(ブロモメチル)-は、有機合成において重要な中間体として利用されるブロモ化化合物です。化学式C9H17Brで表され、分子内にブロモメチル基(-CH2Br)を有するため、求核置換反応やカップリング反応などの官能基変換に適しています。特に医薬品や農薬、機能性材料の合成において、アルキル化剤や架橋剤としての応用が可能です。高い反応性と選択性を兼ね備えており、有機溶媒への溶解性も良好です。取り扱い時は遮光・低温保存が推奨されます。

Octane, 4-(bromomethyl)- structure
商品名:Octane, 4-(bromomethyl)-
CAS番号:98956-16-2
MF:C9H19Br
メガワット:207.151162385941
CID:5288260
Octane, 4-(bromomethyl)- 化学的及び物理的性質
名前と識別子
-
- Octane, 4-(bromomethyl)-
-
- インチ: 1S/C9H19Br/c1-3-5-7-9(8-10)6-4-2/h9H,3-8H2,1-2H3
- InChIKey: PCKNMWBAWHLEJF-UHFFFAOYSA-N
- ほほえんだ: CCCC(CBr)CCCC
Octane, 4-(bromomethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-675697-5.0g |
4-(bromomethyl)octane |
98956-16-2 | 5.0g |
$2152.0 | 2023-03-11 | ||
| Enamine | EN300-675697-0.1g |
4-(bromomethyl)octane |
98956-16-2 | 0.1g |
$653.0 | 2023-03-11 | ||
| Enamine | EN300-675697-1.0g |
4-(bromomethyl)octane |
98956-16-2 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-675697-0.5g |
4-(bromomethyl)octane |
98956-16-2 | 0.5g |
$713.0 | 2023-03-11 | ||
| Enamine | EN300-675697-0.25g |
4-(bromomethyl)octane |
98956-16-2 | 0.25g |
$683.0 | 2023-03-11 | ||
| Enamine | EN300-675697-10.0g |
4-(bromomethyl)octane |
98956-16-2 | 10.0g |
$3191.0 | 2023-03-11 | ||
| Enamine | EN300-675697-2.5g |
4-(bromomethyl)octane |
98956-16-2 | 2.5g |
$1454.0 | 2023-03-11 | ||
| Enamine | EN300-675697-0.05g |
4-(bromomethyl)octane |
98956-16-2 | 0.05g |
$624.0 | 2023-03-11 |
Octane, 4-(bromomethyl)- 関連文献
-
Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020
-
Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
98956-16-2 (Octane, 4-(bromomethyl)-) 関連製品
- 151095-12-4(6-acetyl-1H,2H,3H-thieno2,3-b1,4thiazin-2-one)
- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)
- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)
- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
推奨される供給者
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
